molecular formula C7H12N2S B056859 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine CAS No. 120276-03-1

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine

Cat. No.: B056859
CAS No.: 120276-03-1
M. Wt: 156.25 g/mol
InChI Key: HIJYHZZFVMCOKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-DOXHZN involves the conjugation of Doxorubicin with a maleimidocaproyl hydrazone linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of MC-DOXHZN follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MC-DOXHZN undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MC-DOXHZN has a wide range of scientific research applications, including:

Comparison with Similar Compounds

MC-DOXHZN can be compared with other similar compounds, such as:

MC-DOXHZN is unique due to its acid-sensitive hydrazone linkage, which allows for targeted drug release in acidic tumor microenvironments .

Biological Activity

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine is a thiazole derivative that has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

IUPAC Name: 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine
Molecular Formula: C7H12N2S
Molecular Weight: 156.25 g/mol
Solubility: Slightly soluble in water; soluble in alcohol and ether.

Thiazole derivatives, including this compound, exhibit their biological effects through various mechanisms:

  • Target Enzymes: These compounds often interact with cellular oxidoreductase enzymes, influencing metabolic pathways and cellular respiration.
  • Biochemical Pathways: They have been noted for their roles in antioxidant activity, anti-inflammatory responses, antimicrobial effects, and potential anticancer properties .

Biological Activities

The compound has shown promise in several areas:

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For instance, compounds similar to this compound have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing notable inhibition zones .

Anticancer Potential

Thiazole derivatives are being explored for their anticancer activities. Studies have reported that certain thiazole compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins and other apoptotic pathways. For example, thiazoles have shown IC50 values less than that of standard chemotherapeutics like doxorubicin in various cancer cell lines .

Neuroprotective Effects

There is emerging evidence suggesting that these compounds may exert neuroprotective effects. They are being investigated for their potential to alleviate neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress within neural tissues .

Case Studies

Several studies highlight the efficacy of thiazole derivatives:

  • Study on Antitumor Activity:
    A recent study evaluated a series of thiazole derivatives for their cytotoxic effects on human glioblastoma cells. The results indicated that specific structural modifications significantly enhanced their activity, with some compounds achieving IC50 values lower than 10 µM .
  • Antimicrobial Efficacy:
    In another investigation, a compound structurally related to this compound was tested against multidrug-resistant bacterial strains. The results demonstrated potent antimicrobial activity with a minimum inhibitory concentration (MIC) in the low micromolar range .

Data Tables

Biological Activity IC50/Effectiveness Reference
Antitumor (U251 Cells)IC50 < 10 µM
Antimicrobial (E. coli)MIC < 10 µg/mL
Neuroprotective EffectsSignificant reduction in oxidative stress

Properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-4(8)7-5(2)9-6(3)10-7/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJYHZZFVMCOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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